3'-Hydroxy-5,6,7,8,4'-pentamethoxyflavone

Descripción general

Descripción

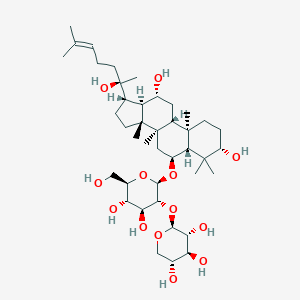

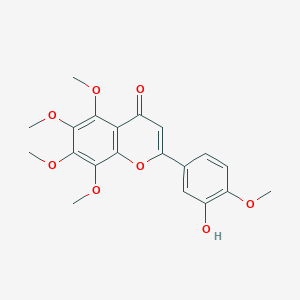

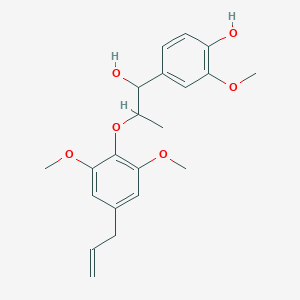

3'-Hydroxy-5,6,7,8,4'-pentamethoxyflavone is a compound belonging to the flavone family, characterized by the presence of hydroxyl and methoxy groups attached to the flavone core structure. Flavones are a class of flavonoids, which are polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific substitution pattern of hydroxyl and methoxy groups on the flavone structure can significantly influence the chemical behavior and biological activity of these compounds .

Synthesis Analysis

The synthesis of flavones with specific substitution patterns, such as 3'-Hydroxy-5,6,7,8,4'-pentamethoxyflavone, often involves selective O-alkylation and dealkylation reactions. A convenient method for synthesizing pentaoxygenated flavones has been established, which includes the oxidation of methoxymethyl ethers of hydroxy-trimethoxyflavones followed by selective O-alkylation and dealkylation steps . Additionally, modifications to existing synthetic methods have led to more efficient syntheses of 3-hydroxyflavones, reducing reaction times and improving yields .

Molecular Structure Analysis

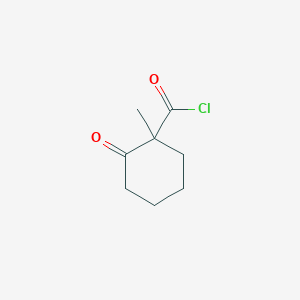

The molecular structure of flavones like 3'-Hydroxy-5,6,7,8,4'-pentamethoxyflavone is characterized by a 15-carbon skeleton consisting of two phenyl rings (A and B) and a heterocyclic pyrone ring (C). The specific arrangement and number of hydroxyl and methoxy groups can alter the electronic distribution and steric hindrance within the molecule, which in turn affects its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Flavones, including those with hydroxyl and methoxy substituents, can undergo various chemical reactions. For instance, photooxygenation of 3-hydroxyflavone has been studied, revealing insights into the dynamics of proton-transfer reactions in both the excited and ground states. This reaction is significant as it can affect the practical application of flavones in areas such as laser technology . The selective O-alkylation and dealkylation reactions are also crucial for the synthesis of flavones with desired substitution patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of flavones are influenced by their molecular structure. The presence of hydroxyl and methoxy groups can affect properties such as solubility, melting point, and thermal stability. For example, the synthesis of fluorescent polymers containing 3-hydroxyflavone as a pendant group has shown that these polymers have higher glass transition temperatures (Tg) and similar thermal stabilities compared to polystyrene, indicating the impact of the flavone structure on the material properties .

Aplicaciones Científicas De Investigación

Potential Anticancer Activity

- Polymethoxylated Flavones and Carcinoma Cell Activity : Polymethoxylated flavones, including variations of 3'-Hydroxy-5,6,7,8,4'-pentamethoxyflavone, have been found to exhibit significant activity against various strains of carcinoma cells. Notably, compounds such as 5,6,7,8,4'-pentamethoxyflavone (tangeretin) have reported anticancer properties (Chen, Montanari, & Widmer, 1997).

Inhibitory Effects on Colon Cancer Cells

- Hydroxylated Polymethoxyflavones and Colon Cancer : Studies on hydroxylated polymethoxyflavones, including 5-hydroxy-6,7,8,3',4'-pentamethoxyflavone, have shown stronger inhibitory effects on the growth of colon cancer cells compared to their permethoxylated counterparts, highlighting the significance of the hydroxyl group at the 5-position (Qiu et al., 2010).

Biological Activities in Citrus Polymethoxyflavones

- Citrus Polymethoxyflavones and Tumor Cell Lines : Isolated compounds from Citrus reticulata, including 5-hydroxy-6,7,8,3',4'-pentamethoxyflavone, have shown strong antiproliferative activity against tumor cell lines. These compounds also significantly inhibit nitric oxide production, with the effect varying mainly depending on the number of methoxy groups (Duan et al., 2017).

Antifungal Properties

- Antifungal Activity : Methoxylated flavones from citrus, including variations of 3'-Hydroxy-5,6,7,8,4'-pentamethoxyflavone, have demonstrated effectiveness in inhibiting mycelial growth of fungi such as Colletotrichum gloeosporioides, a major plant pathogen. The antifungal activities of these flavones are influenced by their concentration (Almada-Ruiz et al., 2003).

Anti-allergic Effects

- Anti-allergic Compounds from Citrus Peels : Polymethoxyflavones like 3'-Hydroxy-5,6,7,8,4'-pentamethoxyflavone isolated from citrus peels have shown potential in inhibiting histamine release, suggesting their use as anti-allergic agents (Kim et al., 1999).

Mecanismo De Acción

Mode of Action:

- Interaction with Targets : 3’-DMN affects multiple pathways, such as Src, FAK, and STAT3 signaling . It also inhibits tumor growth and angiogenesis.

- Downstream Changes : By modulating these pathways, 3’-DMN exerts antioxidant, anti-microbial, anti-cancer, and anti-inflammatory effects .

Biochemical Pathways:

- Metabolism : In vivo, 3’-DMN undergoes phase II metabolism, forming glucuronides and sulfates in the small intestine. These metabolites may be more potent than the parent compound .

- Activation of BAT : 3’-DMN activates brown adipose tissue (BAT) through β-adrenergic stimulation, promoting thermogenesis in high-fat diet-induced obese mice .

Pharmacokinetics:

- ADME Properties :

Result of Action:

- Molecular and Cellular Effects :

Action Environment:

Propiedades

IUPAC Name |

2-(3-hydroxy-4-methoxyphenyl)-5,6,7,8-tetramethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O8/c1-23-13-7-6-10(8-11(13)21)14-9-12(22)15-16(24-2)18(25-3)20(27-5)19(26-4)17(15)28-14/h6-9,21H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYYZBJXMSDKCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150057 | |

| Record name | 4H-1-Benzopyran-4-one, 2-(3-hydroxy-4-methoxyphenyl)-5,6,7,8-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3'-Hydroxy-4',5,6,7,8-pentamethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029545 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

3'-Demethylnobiletin | |

CAS RN |

112448-39-2 | |

| Record name | 3′-Hydroxy-4′,5,6,7,8-pentamethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112448-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Demethylnobiletin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112448392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(3-hydroxy-4-methoxyphenyl)-5,6,7,8-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-DEMETHYLNOBILETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96E9T839AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3'-Hydroxy-4',5,6,7,8-pentamethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029545 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

139 - 140 °C | |

| Record name | 3'-Hydroxy-4',5,6,7,8-pentamethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029545 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is it challenging to differentiate between 3'-Demethylnobiletin and 4'-Demethylnobiletin using standard chromatographic techniques?

A2: Both 3'-Demethylnobiletin and 4'-Demethylnobiletin are mono-demethylated forms of nobiletin, differing only in the position of the hydroxyl group on the B-ring of the flavone structure. [] This structural similarity makes their separation challenging using conventional chromatographic methods like normal phase silica gel chromatography or C18 reverse-phase chromatography. []

Q2: What analytical technique proved successful in separating 3'-Demethylnobiletin and 4'-Demethylnobiletin?

A3: Supercritical fluid chromatography (SFC) using a chiral packed column successfully separated 3'-Demethylnobiletin and 4'-Demethylnobiletin. [] This technique exploits the subtle differences in the chiral properties of these isomers, allowing for their effective separation and identification.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-[(1S,2R,4S,4Ar,8aR)-4-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-2-hydroxy-2H-furan-5-one](/img/structure/B149783.png)

![(E)-1-N'-[2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione](/img/structure/B149789.png)

![methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate](/img/structure/B149806.png)

![[(1R,3Ar,5S,6S,8aS)-6,8a-dihydroxy-3a,6-dimethyl-1-propan-2-yl-2,3,4,5,7,8-hexahydro-1H-azulen-5-yl] 3,4,5-trimethoxybenzoate](/img/structure/B149816.png)